molecular formula C16H14N4O2 B5515347 3-(3-methylphenyl)-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3-methylphenyl)-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5515347
M. Wt: 294.31 g/mol
InChI Key: PMNCWIWEFRHNQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2,4-oxadiazole derivatives, including the specific compound you're interested in, can be synthesized through various methods. A common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. The synthesis often utilizes primary amidoximes and acylating agents, leading to a broad spectrum of 1,2,4-oxadiazole compounds through reactions such as dehydrogenative cyclization, condensation cyclization, and C-H activation among others (Kumar et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives features a five-membered aromatic ring containing one oxygen, two nitrogen, and two carbon atoms. This structure enables effective binding with different enzymes and receptors in biological systems through various weak interactions, making these compounds highly versatile in their pharmacological applications (Verma et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole core, which can participate in various chemical reactions, including ring-opening. These reactions allow for the generation of new analogs containing aliphatic nitrogen atoms or other ring systems, expanding the utility and application of these compounds (Rana et al., 2020).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives vary widely and depend on the specific substituents attached to the core ring. Generally, these compounds exhibit favorable pharmacokinetic properties, including stability and bioavailability, making them attractive candidates for further drug development and other applications.

Chemical Properties Analysis

1,2,4-oxadiazole derivatives are known for their diverse chemical properties, enabling their use in a wide range of applications. They exhibit significant activity against various pathogens, including bacteria and fungi, due to their ability to interact with biomacromolecules via hydrogen bond interactions. This interaction enhances their pharmacological activity and underpins their utility in medicinal chemistry (Wang et al., 2022).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has extensively explored the synthesis and potential biological applications of compounds featuring the 1,2,4-oxadiazole ring, a structural moiety related to "3-(3-methylphenyl)-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide". These studies include the development of novel compounds with potential cytotoxic and antimicrobial properties.

  • Cytotoxic Activity : Compounds synthesized with the 1,2,4-oxadiazole ring have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. For instance, new derivatives have been screened for their potential to inhibit the growth of Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential application in cancer treatment Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014.

  • Antidiabetic Screening : Novel dihydropyrimidine derivatives containing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antidiabetic activity through in vitro assays, showcasing the compound's relevance in developing new antidiabetic medications J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021.

  • Antimicrobial Activity : The synthesis of 1,2,4-oxadiazole derivatives and their evaluation for antimicrobial efficacy highlight the potential use of these compounds in combating microbial infections. Some derivatives have shown promising activity against resistant strains of bacteria, indicating their importance in developing new antimicrobial agents S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh, 2015.

Chemical Properties and Applications

  • Insecticidal Activity : Studies have synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, testing their insecticidal activities against pests such as the diamondback moth. These findings support the compound's utility in developing new insecticidal formulations L. Qi, Kai Chen, Qiang Wang, Jue-ping Ni, Yu-Feng Li, Hongjun Zhu, Ding Yuan, 2014.

  • Anticancer Activity : Compounds featuring the 1,2,4-oxadiazole ring have been synthesized and assessed for their anticancer activity. Research has revealed that some derivatives exhibit significant activity against various cancer cell lines, underscoring the potential for these compounds in oncology A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016.

properties

IUPAC Name

3-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-4-2-6-13(8-11)14-19-16(22-20-14)15(21)18-10-12-5-3-7-17-9-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNCWIWEFRHNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

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